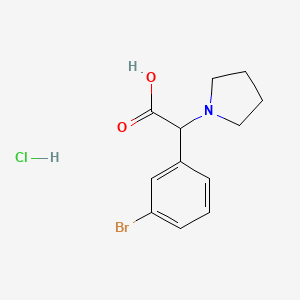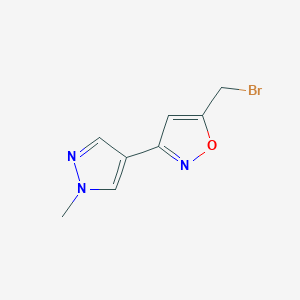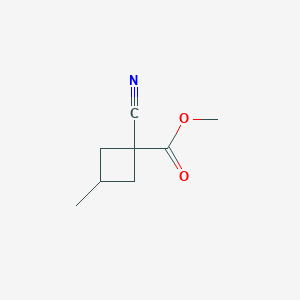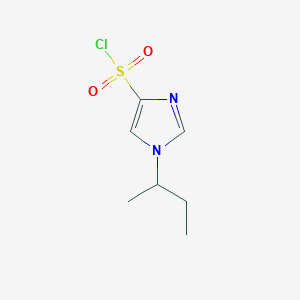
2-(3-Bromophenyl)-2-(pyrrolidin-1-yl)acetic acid hydrochloride
Descripción general
Descripción
2-(3-Bromophenyl)-2-(pyrrolidin-1-yl)acetic acid hydrochloride, also known as BPAH, is a synthetic chemical compound that is used in a variety of scientific and medical research applications. It is a derivative of phenylacetic acid, an organic compound that has a wide range of applications in the medical and scientific fields. BPAH is a white crystalline solid with a molar mass of 397.91 g/mol and a melting point of 212-214 °C. It is soluble in water, methanol, and ethanol, and is used in a variety of different laboratory experiments and research applications.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research into the synthesis and properties of compounds similar to 2-(3-Bromophenyl)-2-(pyrrolidin-1-yl)acetic acid hydrochloride has provided insights into the reactivity and potential applications of such molecules in various fields of chemistry. For example, the study by Gibson (1963) on the bromination of benzylidene 2-pyridylhydrazone in acetic acid highlights the chemical reactivity of brominated compounds, which could be analogous to the reactivity of 2-(3-Bromophenyl)-2-(pyrrolidin-1-yl)acetic acid hydrochloride in synthetic applications (Gibson, 1963).
Applications in Organic Synthesis
The work by Tang et al. (2014) on the synthesis of N-Acetyl Enamides through reductive acetylation of oximes mediated by Iron(II) acetate demonstrates the utility of bromophenyl compounds in facilitating complex organic transformations. This research could suggest potential pathways for the utilization of 2-(3-Bromophenyl)-2-(pyrrolidin-1-yl)acetic acid hydrochloride in the synthesis of enamides and other valuable organic compounds (Tang et al., 2014).
Electrophilic Substitution and Kinetics
The kinetics of bromination, as studied by Linda and Marino (1968) for various heterocyclic systems in acetic acid, could provide valuable information for understanding the reactivity of 2-(3-Bromophenyl)-2-(pyrrolidin-1-yl)acetic acid hydrochloride. This research could help in predicting and controlling the reactions of this compound under different conditions (Linda & Marino, 1968).
Molecular and Structural Analysis
Investigations into the molecular properties and structural characterization of similar compounds, as in the study by Misra et al. (2011) on the hydrolysis of aryltellurium trichlorides, can shed light on the molecular geometry, electronic structure, and potential reactivity of 2-(3-Bromophenyl)-2-(pyrrolidin-1-yl)acetic acid hydrochloride. Such studies are crucial for understanding the fundamental properties that govern the behavior of these molecules in various chemical environments (Misra et al., 2011).
Propiedades
IUPAC Name |
2-(3-bromophenyl)-2-pyrrolidin-1-ylacetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2.ClH/c13-10-5-3-4-9(8-10)11(12(15)16)14-6-1-2-7-14;/h3-5,8,11H,1-2,6-7H2,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URGSGHUOCJTVPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(C2=CC(=CC=C2)Br)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenyl)-2-(pyrrolidin-1-yl)acetic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-([(Benzyloxy)carbonyl]amino)hex-5-ynoic acid](/img/structure/B1528800.png)



![3-Amino-1-[(2,4-difluorophenyl)methyl]piperidin-2-one](/img/structure/B1528807.png)


amino}oxolane-3-carboxylic acid](/img/structure/B1528811.png)




![2-[2-(2-Butoxyethoxy)ethoxy]ethane-1-sulfonyl chloride](/img/structure/B1528820.png)